molecular formula C11H9N3S2 B5773571 2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile

2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile

Cat. No.: B5773571
M. Wt: 247.3 g/mol
InChI Key: IBYAJBDRWDJYFL-UHFFFAOYSA-N
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Description

2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole unit have been shown to exhibit various bioactivities, including anticancer, antimicrobial, and antiepileptic properties . Therefore, it’s plausible that this compound may interact with a range of biological targets.

Mode of Action

It’s known that the thiadiazole fragment in molecules can interact with biological targets, leading to various effects . The compound’s interaction with its targets could result in changes at the molecular and cellular levels, potentially altering the function of the target proteins or enzymes.

Biochemical Pathways

Given the broad bioactivity profiles displayed by compounds with a 1,3,4-thiadiazol unit , it’s likely that multiple pathways could be affected. These could potentially include pathways related to cell growth and proliferation, inflammation, and microbial metabolism.

Result of Action

Given the bioactivity profiles of compounds with a 1,3,4-thiadiazol unit , the compound could potentially have effects such as inhibiting cell growth, reducing inflammation, or killing microbes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzonitrile is unique due to its combination of a thiadiazole ring and a benzonitrile group, which provides a distinct set of chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S2/c1-8-13-14-11(16-8)15-7-10-5-3-2-4-9(10)6-12/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYAJBDRWDJYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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